molecular formula C14H13BrN4O2 B10914277 2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10914277
M. Wt: 349.18 g/mol
InChI Key: FHGVYTDWVPFCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a brominated pyrazole ring, and a cyanide group. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of 2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves multiple steps, typically starting with the formation of the pyrazole ring, followed by bromination and subsequent coupling with a chromenone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The brominated pyrazole ring can be reduced to form de-brominated analogs.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its antileishmanial activity may be attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and chromenone-based molecules. Compared to these compounds, 2-Amino-4-(4-bromo-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is unique due to its specific combination of functional groups and its potential pharmacological activities. Some similar compounds include:

  • 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
  • 2-Amino-4-(4-fluoro-1-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Properties

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.18 g/mol

IUPAC Name

2-amino-4-(4-bromo-2-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C14H13BrN4O2/c1-19-13(8(15)6-18-19)11-7(5-16)14(17)21-10-4-2-3-9(20)12(10)11/h6,11H,2-4,17H2,1H3

InChI Key

FHGVYTDWVPFCLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.